molecular formula C15H12FN5O B2714321 4-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1798617-97-6

4-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2714321
CAS No.: 1798617-97-6
M. Wt: 297.293
InChI Key: JOXHBNAAWZYTJK-UHFFFAOYSA-N
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Description

The compound “4-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic molecule that contains several functional groups. It has a fluorophenyl group, a pyridinylmethyl group, and a 1H-1,2,3-triazole-5-carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, a fluorophenyl group, and a pyridinylmethyl group. The fluorine atom in the fluorophenyl group would likely contribute to the compound’s chemical properties due to the high electronegativity of fluorine .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the fluorine atom and the nitrogen atoms in the triazole ring could potentially make this compound reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and affect its reactivity. The triazole ring could also contribute to the compound’s chemical properties .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is part of a broader class of chemicals that have been synthesized for their unique chemical and biological properties. Research has shown that modifications of the triazole ring and the fluorophenyl group can lead to compounds with varied activities. The synthesis involves multi-step chemical reactions, starting from basic heterocyclic compounds and utilizing different reagents to introduce specific functional groups, such as the fluorophenyl and pyridinylmethyl groups (Hacer Bayrak et al., 2009), (G. M. Schroeder et al., 2009).

Antimicrobial and Antitubercular Activities

Several studies have focused on evaluating the antimicrobial and antitubercular activities of triazole derivatives. Compounds synthesized from isonicotinic acid hydrazide, similar to the core structure of the compound , have shown good to moderate antimicrobial activity against various strains of bacteria and fungi. The activity is attributed to the presence of specific substituents, which can interact with bacterial enzymes or DNA (V. U. Jeankumar et al., 2013).

Anticancer Activities

The triazole core, when combined with certain substituents, has been investigated for its potential anticancer activities. Research has indicated that these compounds can inhibit the proliferation of cancer cell lines, including breast and liver cancer cells. The mechanism of action may involve interference with cell signaling pathways or direct interaction with DNA (Xuechen Hao et al., 2017).

Antiviral Activities

Triazole derivatives have also been explored for their antiviral properties. Studies have shown that certain modifications on the triazole ring can lead to compounds with inhibitory effects on various virus groups, including those causing respiratory infections. The antiviral activity may be due to the inhibition of viral replication or binding to viral proteins, preventing their interaction with host cells (E. De Cercq & M. Luczak, 1975).

Future Directions

The study and application of this compound could be a potential area of research, particularly in the field of medicinal chemistry. Its unique structure could make it a candidate for the development of new pharmaceuticals .

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O/c16-11-6-4-10(5-7-11)13-14(20-21-19-13)15(22)18-9-12-3-1-2-8-17-12/h1-8H,9H2,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXHBNAAWZYTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=NNN=C2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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